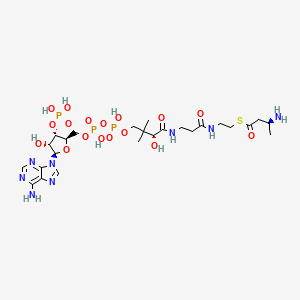

L-3-aminobutanoyl-CoA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-3-aminobutanoyl-CoA is a 3-aminobutyryl-CoA having that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of L-3-aminobutanoic acid. It is a conjugate acid of a this compound(3-).

Scientific Research Applications

Metabolic Role

1. Pathway Involvement

L-3-Aminobutanoyl-CoA is primarily involved in the lysine fermentation pathway, which leads to the production of acetate and butyrate. It is synthesized from (S)-5-amino-3-oxohexanoate and acetyl-CoA, with acetoacetate as a byproduct. The breakdown of this compound produces ammonia and crotonyl-CoA, catalyzed by 3-aminobutyryl-CoA ammonia-lyase .

2. Energy Production

In metabolic processes, this compound contributes to energy production through its role in generating acetyl-CoA, which feeds into the tricarboxylic acid (TCA) cycle. This pathway is crucial for ATP generation and overall cellular energy balance .

Microbial Applications

1. Bioremediation

Research indicates that microorganisms capable of utilizing this compound can be employed in bioremediation efforts, particularly in the removal of heavy metals like lead from contaminated environments. The metabolic profiling of these organisms reveals pathways that facilitate the detoxification of pollutants .

2. Fermentation Processes

this compound plays a role in fermentation processes where specific bacteria convert amino acids into valuable byproducts such as butyrate, which has implications for gut health and microbiome balance. These fermentation products are linked to various health benefits, including anti-inflammatory effects .

Therapeutic Potential

1. Cancer Research

Emerging studies suggest that this compound may have implications in cancer metabolism. The compound's involvement in amino acid metabolism could influence tumor growth and proliferation by affecting the availability of metabolic substrates necessary for cancer cell survival .

2. Neurological Disorders

Given its role in amino acid metabolism, there is potential for this compound to be explored in the context of neurological disorders. Amino acids are critical for neurotransmitter synthesis, and alterations in their metabolism can impact conditions such as epilepsy and neurodegenerative diseases .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Role | Involved in lysine fermentation to acetate and butyrate | Produces energy through TCA cycle involvement |

| Microbial Bioremediation | Utilized by microorganisms for heavy metal detoxification | Effective in lead removal from contaminated sites |

| Fermentation Processes | Converts amino acids into beneficial byproducts like butyrate | Supports gut health through microbial activity |

| Cancer Research | Potential influence on tumor metabolism | May affect tumor growth via metabolic pathways |

| Neurological Disorders | Impacts neurotransmitter synthesis through amino acid metabolism | Possible link to conditions like epilepsy |

Case Studies

Case Study 1: Bioremediation of Lead Contamination

In a study investigating Pb(II) removal by specific microbial strains, researchers identified that this compound was a key metabolite involved in the detoxification process. The metabolic pathways utilized by these microorganisms were mapped out, demonstrating a significant reduction in lead concentrations over time .

Case Study 2: Impact on Gut Health

Another study focused on the fermentation capabilities of gut microbiota revealed that this compound derivatives were produced during the breakdown of dietary proteins. These metabolites were associated with increased production of butyrate, highlighting their role in enhancing gut barrier function and reducing inflammation .

Properties

Molecular Formula |

C25H43N8O17P3S |

|---|---|

Molecular Weight |

852.6 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-aminobutanethioate |

InChI |

InChI=1S/C25H43N8O17P3S/c1-13(26)8-16(35)54-7-6-28-15(34)4-5-29-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,36-37H,4-10,26H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t13-,14+,18+,19+,20-,24+/m0/s1 |

InChI Key |

CCSDHAPTHIKZLY-VKBDFPRVSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N |

Canonical SMILES |

CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.